molecular formula C27H25Cl3N9Na3O13S4 B12753312 Trisodium 1-(4-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate CAS No. 94021-08-6

Trisodium 1-(4-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate

Cat. No.: B12753312
CAS No.: 94021-08-6
M. Wt: 987.1 g/mol
InChI Key: ISAIBYTZDHYGLX-UHFFFAOYSA-K
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Description

Trisodium 1-(4-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound with a diverse range of applications. This compound is known for its unique chemical structure, which includes multiple functional groups such as sulphonates, chlorides, and azo groups. These functional groups contribute to its reactivity and versatility in various chemical processes.

Preparation Methods

The synthesis of Trisodium 1-(4-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrazole structure, followed by the introduction of the azo group through diazotization and coupling reactions. The sulphonate groups are then added via sulphonation reactions, and the final product is obtained by introducing the trisodium salt form.

Industrial production methods often involve large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Trisodium 1-(4-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the azo group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulphonate groups, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Trisodium 1-(4-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the preparation of complex organic molecules.

    Biology: It is used in biochemical assays and as a labeling agent in molecular biology experiments.

    Industry: It is used in the production of dyes and pigments, owing to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Trisodium 1-(4-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, leading to changes in their structure and function. For example, the azo group can undergo reduction in biological systems, leading to the release of active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Trisodium 1-(4-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different functional groups, leading to variations in its reactivity and applications.

    This compound: This compound has a different core structure but similar functional groups, resulting in similar reactivity but different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique properties and applications.

Properties

CAS No.

94021-08-6

Molecular Formula

C27H25Cl3N9Na3O13S4

Molecular Weight

987.1 g/mol

IUPAC Name

trisodium;1-[4-[[4-[bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C27H28Cl3N9O13S4.3Na/c28-7-11-53(43,44)13-9-38(10-14-54(45,46)12-8-29)27-33-25(30)32-26(34-27)31-16-5-6-18(20(15-16)56(50,51)52)39-23(40)21(22(37-39)24(41)42)36-35-17-3-1-2-4-19(17)55(47,48)49;;;/h1-6,15,21H,7-14H2,(H,41,42)(H,47,48,49)(H,50,51,52)(H,31,32,33,34);;;/q;3*+1/p-3

InChI Key

ISAIBYTZDHYGLX-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)N=NC2C(=NN(C2=O)C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCS(=O)(=O)CCCl)CCS(=O)(=O)CCCl)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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